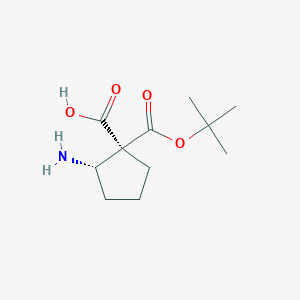
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which helps in stabilizing the compound during various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid typically involves the following steps:
Cyclopentanone Conversion: The starting material, cyclopentanone, undergoes a series of reactions to introduce the amino group and carboxylic acid functionality.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the stability of the amino group during subsequent reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, scalability, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry: The compound is employed in the production of fine chemicals and specialty materials
作用机制
The mechanism of action of (1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its targets without undergoing unwanted side reactions. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes .
相似化合物的比较
Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.
(1R,2S)-Boc-2-amino-cyclopentanecarboxylic acid: A diastereomer with different stereochemistry at the amino and carboxylic acid groups.
Uniqueness
(1S,2S)-Boc-2-amino-cyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and other similar compounds. This uniqueness makes it valuable in applications requiring high stereochemical purity and selectivity .
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
(1S,2S)-2-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)11(8(13)14)6-4-5-7(11)12/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,11-/m0/s1 |
InChI 键 |
NZBULEMJQQIFQG-CPCISQLKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@]1(CCC[C@@H]1N)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)C1(CCCC1N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


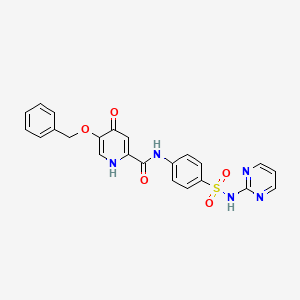
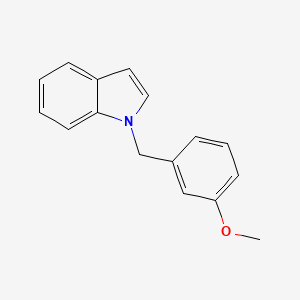
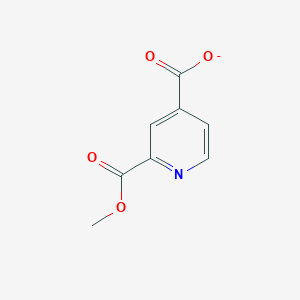
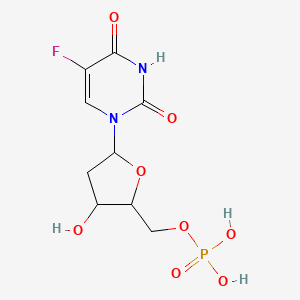


![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
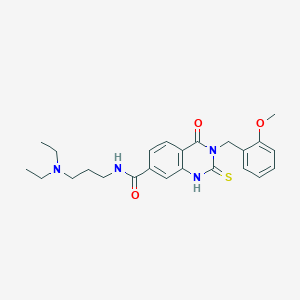
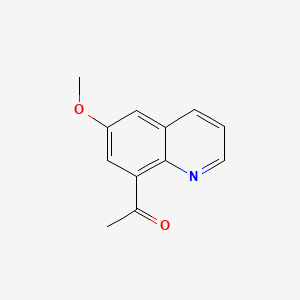
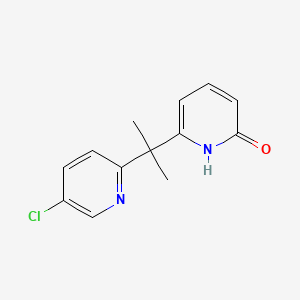
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)

